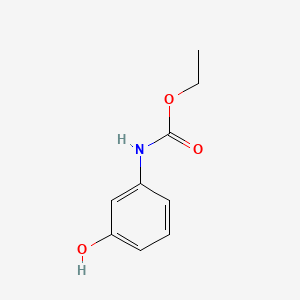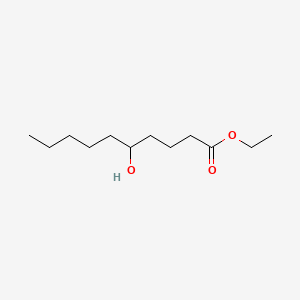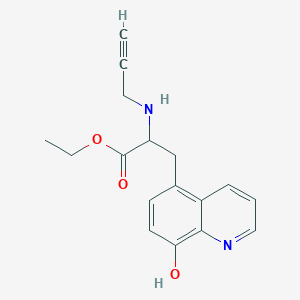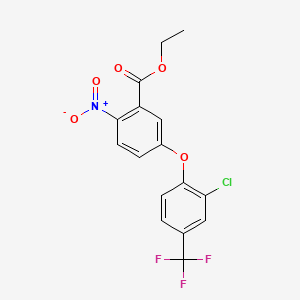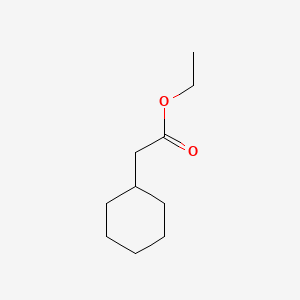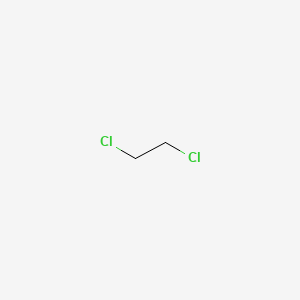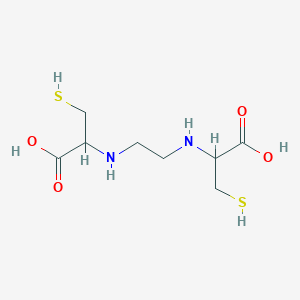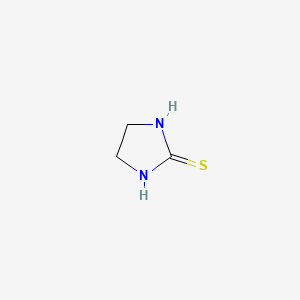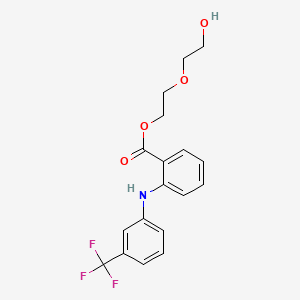
Etofenamate
Overview
Description
Etofenamate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of joint and muscular pain. It is available for topical application in various forms, including creams, gels, and sprays . This compound is known for its ability to reduce inflammation and alleviate pain by inhibiting the release of inflammatory mediators such as histamine, lysosomal enzymes, and prostaglandins .
Mechanism of Action
Target of Action
Etofenamate, a derivative of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat muscle and joint pain .
Mode of Action
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins . By blocking these substances, this compound helps to reduce inflammation and pain.
Biochemical Pathways
The inhibition of prostaglandin synthesis is a common pathway affected by NSAIDs, including this compound. Prostaglandins are involved in the inflammatory response, and their inhibition leads to reduced inflammation and pain . Additionally, the inhibition of histamine release and lysosomal enzymes contributes to the anti-inflammatory action of this compound .
Pharmacokinetics
It is known that this compound is readily transported through the skin and concentrated in inflamed tissue . This suggests that this compound has good bioavailability when applied topically.
Result of Action
This compound’s action results in improved pain and reduced inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that is superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .
Biochemical Analysis
Biochemical Properties
Etofenamate exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins .
Cellular Effects
This compound can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It influences cell function by reducing the production of inflammatory mediators, thereby alleviating pain and inflammation .
Molecular Mechanism
It is known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation . This suggests that this compound may exert its effects at the molecular level by binding to and inhibiting the activity of enzymes involved in prostaglandin synthesis .
Temporal Effects in Laboratory Settings
This compound has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel
Metabolic Pathways
It is known that this compound is a derivative of flufenamic acid, suggesting that it may be metabolized in a similar manner .
Transport and Distribution
This compound is readily transported through the skin and concentrated in inflamed tissue
Preparation Methods
Etofenamate is synthesized through the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction is facilitated by an organic carboxylic acid activating agent, such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions, followed by extraction and separation to obtain high-purity this compound . This method is advantageous due to its simplicity, high productivity, and high product purity.
Chemical Reactions Analysis
Etofenamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxyl derivatives.
Reduction: Reduction reactions are less common for this compound.
Substitution: This compound can undergo substitution reactions, particularly involving its ester and amine functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated derivatives and substituted analogs.
Scientific Research Applications
Etofenamate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Investigated for its effects on cellular inflammation and pain pathways.
Medicine: Widely used in the treatment of musculoskeletal disorders, such as blunt traumas, lumbago, and osteoarthrosis. It has been shown to be effective in reducing pain and inflammation in patients with these conditions.
Industry: Utilized in the formulation of topical pain relief products, including gels, creams, and sprays.
Comparison with Similar Compounds
Etofenamate is compared with other NSAIDs such as indomethacin, diclofenac, ketoprofen, and ketorolac. It has been shown to have superior efficacy in some cases and comparable efficacy in others . Similar compounds include:
Indomethacin: Another NSAID used for pain and inflammation.
Diclofenac: Commonly used for joint and muscular pain.
Ketoprofen: Used for its anti-inflammatory and analgesic properties.
This compound’s uniqueness lies in its high transdermal absorption and concentration in inflamed tissues, making it particularly effective for topical applications .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILVEPYQJIOVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045448 | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30544-47-9 | |
| Record name | Etofenamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofenamate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofenamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofenamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFENAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of etofenamate?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:
- Direct inhibition of prostaglandin synthesis by unchanged this compound: this compound can directly inhibit prostaglandin production by macrophages. []
- Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: this compound is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []
Q2: Does this compound interact with other inflammatory pathways?
A2: Research suggests this compound also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []
Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?
A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []
Q5: What is known about the stability of this compound in different formulations?
A5: this compound has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]
Q6: What is the typical route of administration for this compound?
A6: this compound is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]
Q7: How is this compound absorbed and distributed in the body?
A7: Topically applied this compound demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]
Q8: What are the primary metabolic pathways of this compound?
A8: this compound is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both this compound and flufenamic acid. [, ]
Q9: How is this compound eliminated from the body?
A9: this compound and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]
Q10: What preclinical models have been used to assess the efficacy of this compound?
A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of this compound, including:
- Carrageenin-induced paw edema in rats [, ]
- Histamine-induced vascular permeability in mice []
- Ultraviolet light-induced erythema in guinea pigs []
- Felt-pellet-induced granuloma formation in rats []
- Adjuvant-induced arthritis in rats [, ]
- Silver nitrate-induced arthritis in rats []
- Acetic acid-induced writhing test in mice and rats []
Q11: Has the efficacy of this compound been investigated in clinical trials?
A11: Yes, several clinical trials have demonstrated the efficacy of this compound in treating various inflammatory conditions, including:
- Knee osteoarthritis [, , ]
- Ankle sprain []
- Chronic trauma of the locomotion system []
- Painful hallux valgus []
- Rheumatoid arthritis []
- Temporomandibular disorder []
Q12: What drug delivery systems have been explored for this compound?
A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance this compound's therapeutic efficacy:
- Iontophoresis: This technique enhances the transdermal delivery of this compound, leading to higher drug concentrations in both serum and synovial fluid. []
- Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of this compound. [, ]
Q13: What analytical methods are commonly employed to quantify this compound in biological samples?
A13: Several analytical techniques are used for the quantification of this compound and its metabolites, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



